
1-异丙基-1H-吲哚-6-甲酸甲酯
描述
“Methyl 1-isopropyl-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C13H15NO2 . It has a molecular weight of 217.27 . It is a solid substance and is used as a biochemical reagent in life science related research .
Molecular Structure Analysis
The InChI code for “Methyl 1-isopropyl-1H-indole-6-carboxylate” is 1S/C13H15NO2/c1-9(2)14-7-6-10-4-5-11(8-12(10)14)13(15)16-3/h4-9H,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 1-isopropyl-1H-indole-6-carboxylate” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
吲哚合成和化学分类
该化合物是吲哚衍生物合成的一个组成部分,吲哚衍生物是许多生物碱和药物中的核心结构。吲哚合成的分类和方法已经发展,特别关注制备吲哚的创新途径,突出了 1-异丙基-1H-吲哚-6-甲酸甲酯在有机合成和药物发现过程中的重要性。吲哚合成的各种策略,包括 Fischer、Bartoli 和 Bischler 吲哚合成,证明了该化合物在生成各种基于吲哚的结构以用于进一步生物应用方面的效用 (Taber 和 Tirunahari,2011 年)。
抗菌和抗生物膜特性
吲哚衍生物,包括 1-异丙基-1H-吲哚-6-甲酸甲酯,因其抗菌和抗生物膜活性而受到探索。该化合物的结构框架有利于增强其对包括细菌和真菌在内的广泛病原体的作用的修饰,使其成为开发新的抗感染剂的宝贵候选物。Marchese 等人(2018 年)的综述强调了吲哚衍生物在对抗微生物感染和预防生物膜相关疾病方面的潜力,进一步强调了 1-异丙基-1H-吲哚-6-甲酸甲酯在治疗应用中的相关性 (Marchese 等人,2018 年)。
在药物发现和开发中的作用
1-异丙基-1H-吲哚-6-甲酸甲酯的结构多功能性使其成为具有潜在治疗应用的新型化合物合成的基石。它参与了吲哚类生物碱的合成,这些生物碱在药物发现中很突出,突出了其在药物化学中的关键作用。对四氢-β-咔啉骨架的探索及其在为包括癌症和神经系统疾病在内的各种疾病开发药物中的重要性,说明了该化合物在制药工业中的用途 (Rao、Maiti 和 Chanda,2017 年)。
安全和危害
作用机制
Target of Action
Methyl 1-isopropyl-1H-indole-6-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
Methyl 1-isopropyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including Methyl 1-isopropyl-1H-indole-6-carboxylate, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can modulate their activity, leading to reduced inflammation. Additionally, Methyl 1-isopropyl-1H-indole-6-carboxylate can bind to specific proteins, altering their conformation and function, which may contribute to its biological effects.
Cellular Effects
Methyl 1-isopropyl-1H-indole-6-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation . By affecting this pathway, Methyl 1-isopropyl-1H-indole-6-carboxylate can alter the expression of genes involved in inflammatory responses, leading to potential therapeutic effects.
Molecular Mechanism
The molecular mechanism of action of Methyl 1-isopropyl-1H-indole-6-carboxylate involves its interactions with various biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, Methyl 1-isopropyl-1H-indole-6-carboxylate has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . This inhibition can result in reduced inflammation and pain. Additionally, the compound may influence gene expression by modulating transcription factors or epigenetic regulators, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-isopropyl-1H-indole-6-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Methyl 1-isopropyl-1H-indole-6-carboxylate is relatively stable under standard laboratory conditions . Prolonged exposure to light or extreme temperatures may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can exert sustained biological effects over time.
Dosage Effects in Animal Models
The effects of Methyl 1-isopropyl-1H-indole-6-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, toxic or adverse effects may be observed. For instance, high doses of Methyl 1-isopropyl-1H-indole-6-carboxylate can lead to hepatotoxicity or nephrotoxicity in animal models . Therefore, careful consideration of dosage is essential when evaluating the compound’s therapeutic potential.
Metabolic Pathways
Methyl 1-isopropyl-1H-indole-6-carboxylate is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450 enzymes, leading to the formation of metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. Additionally, Methyl 1-isopropyl-1H-indole-6-carboxylate can influence metabolic flux and alter the levels of specific metabolites, further contributing to its biological effects.
Transport and Distribution
The transport and distribution of Methyl 1-isopropyl-1H-indole-6-carboxylate within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, Methyl 1-isopropyl-1H-indole-6-carboxylate can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of Methyl 1-isopropyl-1H-indole-6-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, Methyl 1-isopropyl-1H-indole-6-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
属性
IUPAC Name |
methyl 1-propan-2-ylindole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-7-6-10-4-5-11(8-12(10)14)13(15)16-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHTWTKDRUFTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442444 | |
| Record name | Methyl 1-isopropyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202745-76-4 | |
| Record name | Methyl 1-isopropyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



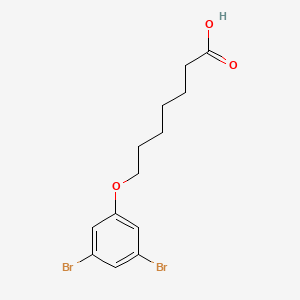
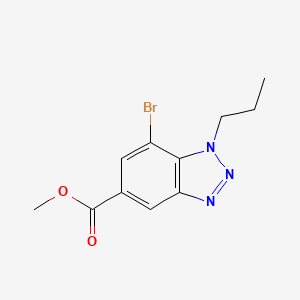
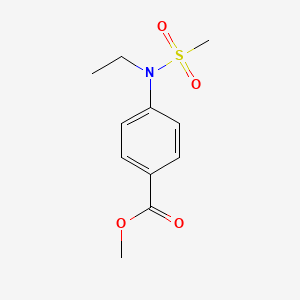
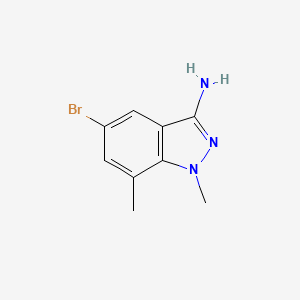
![3-Amino-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3060148.png)
![N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3060149.png)

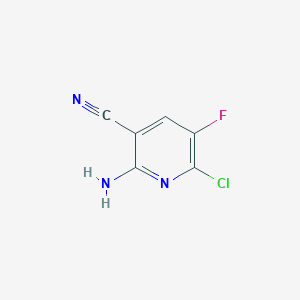
![tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B3060153.png)
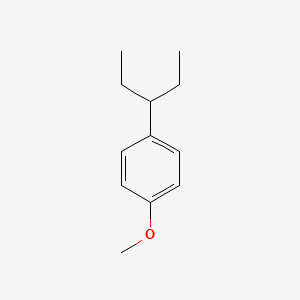
![5,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B3060157.png)

